4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Description
Properties
IUPAC Name |
4-methyl-2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(2)5-9(4)14-15-11-12-8(3)6-10(16)13-11/h6-7H,5H2,1-4H3,(H2,12,13,15,16)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYBNVRQPUAAG-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(/C)\CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64792-17-2 | |
| Record name | 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064792172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-DIMETHYLBUTYLIDENEHYDRAZINO)-4-HYDROXY-6-METHYLPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a compound that belongs to the hydrazone class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
4-Methyl-2-pentanone hydrazone derivatives typically exhibit a hydrazide-hydrazone moiety, which is crucial for their biological activity. The structure can be represented as follows:
Where is derived from 4-hydroxy-6-methyl-2-pyrimidinyl and from 4-methyl-2-pentanone. This structural configuration allows for various interactions with biological targets.
Antimicrobial Activity
Hydrazones have been extensively studied for their antimicrobial properties. A review highlighted that hydrazide-hydrazones possess significant antibacterial, antifungal, and antitubercular activities. For instance:
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Hydrazone A | Antibacterial | Staphylococcus aureus | |
| Hydrazone B | Antifungal | Candida albicans | |
| Hydrazone C | Antitubercular | Mycobacterium tuberculosis |
In particular, a study showed that derivatives of 4-hydroxy-6-methyl-2-pyrimidinyl hydrazones exhibited notable inhibition against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that certain hydrazones demonstrate anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In a study involving various hydrazones, compounds exhibited cytotoxic effects on cancer cell lines:
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Hydrazone D | 12.5 | MCF-7 (breast cancer) | |
| Hydrazone E | 8.0 | HeLa (cervical cancer) |
These findings suggest potential therapeutic applications in cancer treatment.
Enzyme Inhibition
Hydrazones have also been evaluated for their ability to inhibit key enzymes involved in various metabolic processes. A study reported the inhibitory effects of pyrimidinyl hydrazones on alkaline phosphatase and acid phosphatase activities:
| Compound | Enzyme Targeted | Inhibition (%) at 100 µM | Reference |
|---|---|---|---|
| Hydrazone F | Alkaline Phosphatase | 85% | |
| Hydrazone G | Acid Phosphatase | 70% |
This enzyme inhibition is significant as it relates to conditions such as cancer and metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A series of synthesized hydrazones were tested against Pseudomonas aeruginosa, revealing significant inhibition of quorum sensing-related virulence factors at sub-inhibitory concentrations, indicating a potential mechanism for reducing pathogenicity in bacterial infections .
- Cytotoxicity Assessment : The cytotoxic effects of specific hydrazones were evaluated using VERO cell lines, with some compounds showing low cytotoxicity (CC50 values exceeding 100 µg/mL), suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies demonstrated the binding affinities of these compounds to target proteins involved in cancer pathways, providing insights into their mechanism of action .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria. For instance, derivatives have shown lethal effects against strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL, indicating promising potential for therapeutic applications in treating bacterial infections .
| Compound | MIC (µg/mL) | Activity against S. aureus |
|---|---|---|
| 4-Hydroxy-6-methyl-2-pyrimidinyl hydrazone | 3.91 - 62.5 | High |
| Nitrofurantoin | Reference | Moderate |
Anticancer Properties
The compound's derivatives have also been evaluated for cytotoxic activities against various cancer cell lines, including human lung adenocarcinoma (A549). Studies utilizing the MTT assay demonstrated that certain hydrazone derivatives exhibit significant cytotoxic effects, suggesting their potential as anticancer agents .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | Hydrazone Derivative 1 | 15 |
| A549 | Hydrazone Derivative 2 | 20 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of hydrazones. Research indicates that modifications in the substituents on the hydrazone structure significantly affect their biological activity. For example, certain halogenated derivatives show enhanced antimicrobial activity compared to their non-halogenated counterparts .
Table: Structure-Activity Relationship Insights
| Substituent Type | Activity Level |
|---|---|
| Halogenated | High |
| Non-halogenated | Moderate |
In Silico Studies and Molecular Docking
In silico studies have demonstrated that hydrazones can effectively bind to target enzymes, which is critical for drug design. Molecular docking simulations reveal strong interactions between this compound and various targets, indicating its potential as a lead compound for further development .
Molecular Docking Results Summary
| Target Protein | Binding Energy (kcal/mol) | Stability (RMSD Å) |
|---|---|---|
| Enzyme A | -7.0 | 0.4 |
| Enzyme B | -8.5 | 0.3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazone Derivatives
Structural and Functional Differences
The target compound’s pyrimidinyl group distinguishes it from other hydrazone derivatives. For example:
- NSAID N-acyl hydrazones (e.g., compounds 1–5 in ) feature aromatic or heterocyclic acyl groups linked to the hydrazone, optimizing antiplatelet and antithrombotic activities.
- Carabrone-derived hydrazones () incorporate a C=N group at the C-4 position of carabrone, enhancing antifungal activity.
- Hydrazone Schiff bases (e.g., 3-hydroxybenzaldehyde derivatives in ) utilize benzohydrazide or salicylhydrazide backbones, with activity modulated by substituent polarity and hydrogen bonding.
Table 1: Key Structural and Functional Comparisons
Pharmacological Efficacy
- Antioxidant Activity: The target compound’s hydrazone group (similar to compound 2a in ) demonstrates potent antioxidant activity, likely due to electron-donating pyrimidinyl substituents stabilizing free radical scavenging.
- Anti-Inflammatory and Antiplatelet Effects : NSAID N-acyl hydrazones (e.g., compound 1 and 5) show 57.2–61.1% inhibition of ADP-induced platelet aggregation, comparable to acetylsalicylic acid (ASA). The pyrimidinyl group in the target compound may lack the acyl functionality required for similar antiplatelet efficacy .
Mechanistic Insights
- Nucleophilic Reactivity : The hydrazone group’s nitrogen atoms in the target compound enable nucleophilic attacks on biological targets, a feature shared with other hydrazones. However, the pyrimidinyl ring may sterically hinder interactions compared to smaller substituents in NSAID derivatives .
- Synergistic Effects : Hydrazone Schiff bases () highlight the role of hydrogen bonding and π-π stacking in activity, suggesting the target compound’s hydroxyl and methyl groups on the pyrimidinyl ring could enhance binding affinity .
Preparation Methods
Preparation of the 4-Methyl-2-pentanone Core
4-Methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK), is a key intermediate in the synthesis. The preparation methods for 4-hydroxy-4-methyl-2-pentanone, a closely related compound, are well-documented and provide a basis for the pentanone portion of the target compound.
Aldol Condensation of Acetone:
The classical synthetic route involves the aldol condensation of two acetone molecules catalyzed by basic catalysts such as solid sodium hydroxide or potassium hydroxide. However, this traditional method has drawbacks including long reaction times, high catalyst consumption, and side reactions leading to impurities.Improved Catalytic Method Using Ion Exchange Resin and Magnesium Hydroxide:
A more efficient method involves steam distillation of acetone to generate acetone vapor, which is then cooled and passed into a reactor containing a mixed catalyst of strongly basic anion exchange resin and magnesium hydroxide particles. The reaction proceeds under continuous distillation conditions until the distillation temperature reaches 120°C, after which the reaction is stopped and the product is purified by distillation. This method reduces side reactions, shortens reaction time, and eliminates the need for phosphoric acid or phthalic anhydride additives, minimizing environmental impact and improving product quality.
| Parameter | Traditional Method | Improved Method (Ion Exchange Resin + Mg(OH)2) |
|---|---|---|
| Catalyst | Solid NaOH or KOH | Strongly basic anion exchange resin + Mg(OH)2 |
| Reaction Time | Long | Shorter |
| Side Reactions | Significant | Reduced |
| Additives Required | Phosphoric acid, phthalic anhydride | None |
| Environmental Impact | High due to alkali waste | Lower |
| Product Purity | Variable, color issues | High |
Preparation of the 4-Hydroxy-6-methyl-2-pyrimidinyl Moiety
The pyrimidinyl portion, particularly 4-hydroxy-6-methyl-2-pyrimidinyl derivatives, is typically synthesized through cyclization and alkylation reactions involving substituted pyrimidines.
Direct O-Alkylation of Pyrimidin-2(1H)-ones:
Recent research has demonstrated a highly chemoselective method for O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. This direct alkylation proceeds efficiently under reflux in solvents such as acetonitrile or acetone, yielding 70–98% of the O-alkylated products within 30 minutes. The reaction is highly selective and reproducible, with minimal side products.Synthesis of Alkylating Agents:
The 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines are prepared by refluxing halogenated precursors with 2-methylisothiourea sulfate in acidic media, followed by halide exchange with potassium iodide and purification by column chromatography.
Integrated Preparation Approach
The overall preparation of 4-methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone likely involves:
- Synthesizing 4-hydroxy-4-methyl-2-pentanone via the improved aldol condensation method using ion exchange resin and magnesium hydroxide catalysts under continuous distillation.
- Preparing the 4-hydroxy-6-methyl-2-pyrimidinyl intermediate via direct chemoselective O-alkylation of substituted pyrimidinones using halomethyl pyrimidines under reflux conditions.
- Condensing the ketone intermediate with hydrazine derivatives to form the hydrazone linkage, completing the target molecule.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE): wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions involving toxic intermediates in a fume hood or glovebox. Use filter tips for pipetting to prevent cross-contamination. Post-experiment, segregate chemical waste into halogenated/non-halogenated containers and engage certified waste management services for disposal .
Q. Which spectroscopic techniques are most effective for characterizing the hydrazone moiety in this compound?
- Methodological Answer : Employ -NMR to identify the hydrazone proton (δ 8.5–10.5 ppm) and -NMR for the C=N bond (155–165 ppm). Confirm conjugation via IR (C=N stretch ~1600 cm). High-resolution mass spectrometry (HRMS) is critical to verify molecular ion peaks and isotopic patterns, ensuring purity >95% .
Q. How can researchers optimize the synthetic route for this hydrazone derivative?
- Methodological Answer : Reflux equimolar amounts of 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine and 4-methyl-2-pentanone in ethanol with catalytic acetic acid (5 mol%) for 12–16 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallize the product from hot ethanol to enhance yield (70–80%) and purity .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : If NMR suggests planar geometry but X-ray reveals non-coplanar hydrazone-pyrimidine rings, re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient). Use DFT calculations (B3LYP/6-31G*) to model tautomeric forms and compare with experimental data. Consider solvent effects on NMR chemical shifts .
Q. What computational strategies are suitable for predicting the biological activity of this hydrazone derivative?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or enzymes) using the hydrazone’s 3D structure (optimized with Gaussian09). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns. Prioritize analogs with binding energies ≤−8 kcal/mol for in vitro testing .
Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 24–72 hour exposure. Include positive controls (e.g., doxorubicin) and measure IC values. Perform apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293) .
Q. What methodologies ensure accurate purity assessment during synthesis?
- Methodological Answer : Combine HPLC (C18 column, 254 nm UV detection) with gradient elution (methanol:water 60:40 to 90:10 over 20 min). Validate using a certified reference standard. For trace impurities, use LC-MS/MS in MRM mode. Confirm crystallinity via powder XRD .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Synthesize derivatives with substituents at the pyrimidine C-4 (e.g., -Cl, -OCH) and assess their logP (shake-flask method) and solubility (UV spectrophotometry). Corrogate IC values from cytotoxicity assays with electronic parameters (Hammett σ) to identify electron-withdrawing groups that enhance activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
